molecular formula C14H11N3O5 B14995308 Methyl 5-(furan-2-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Methyl 5-(furan-2-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B14995308
M. Wt: 301.25 g/mol
InChI Key: DNBRAGQJPXLODL-UHFFFAOYSA-N
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Description

METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a complex heterocyclic compound that features a pyrido[2,3-d]pyrimidine core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific structural features and the combination of a furan ring with a pyrido[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

methyl 5-(furan-2-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C14H11N3O5/c1-17-11-10(12(18)16-14(17)20)7(9-4-3-5-22-9)6-8(15-11)13(19)21-2/h3-6H,1-2H3,(H,16,18,20)

InChI Key

DNBRAGQJPXLODL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C(=O)OC)C3=CC=CO3)C(=O)NC1=O

Origin of Product

United States

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